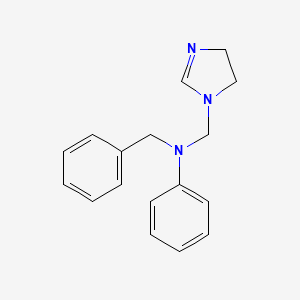
3,3-dichlorooxan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichlorooxan-2-ol is an organic compound characterized by the presence of two chlorine atoms and a hydroxyl group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dichlorooxan-2-ol typically involves the chlorination of oxan-2-ol. One common method is the use of hypervalent iodine-mediated chlorooxidation. This process involves the reaction of oxan-2-ol with 1-chloro-1,2-benziodoxol-3-(1H)-one in the presence of a solvent such as DMF (dimethylformamide) and CF3CO2H (trifluoroacetic acid) at room temperature . The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichlorooxan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and other quinones.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives, alcohols, ketones, and substituted oxanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Dichlorooxan-2-ol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-dichlorooxan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The exact molecular targets and pathways involved in its biological activities are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorooxan-2-ol: Similar in structure but with only one chlorine atom.
3,3-Dichloro-2-oxindole: Another dichlorinated compound with different functional groups and applications.
Uniqueness
3,3-Dichlorooxan-2-ol is unique due to its specific arrangement of chlorine atoms and hydroxyl group on the oxane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
76043-70-4 |
|---|---|
Fórmula molecular |
C5H8Cl2O2 |
Peso molecular |
171.02 g/mol |
Nombre IUPAC |
3,3-dichlorooxan-2-ol |
InChI |
InChI=1S/C5H8Cl2O2/c6-5(7)2-1-3-9-4(5)8/h4,8H,1-3H2 |
Clave InChI |
HOAZEZNLXSODIR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(OC1)O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)
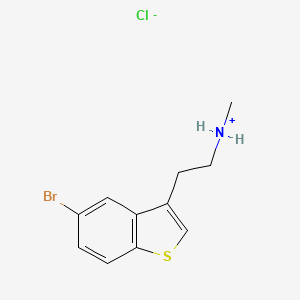
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)


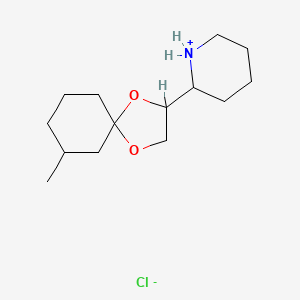
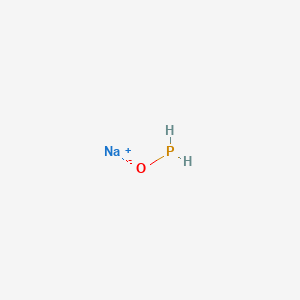
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)



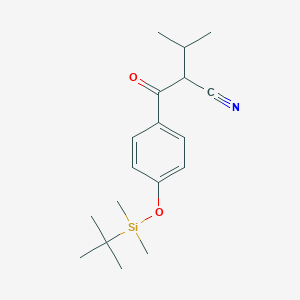
![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
